molecular formula C9H13BO4 B6301203 3-Ethoxy-5-methoxyphenylboronic acid CAS No. 2121511-92-8

3-Ethoxy-5-methoxyphenylboronic acid

Cat. No.: B6301203
CAS No.: 2121511-92-8
M. Wt: 196.01 g/mol
InChI Key: MVQPNPUVNUEEON-UHFFFAOYSA-N
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Description

Significance as Versatile Synthetic Intermediates and Catalysts

The primary significance of arylboronic acids lies in their role as versatile synthetic intermediates. They are most famously used as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. This reaction has broad applicability in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Beyond C-C bond formation, arylboronic acids are employed in a wide array of other transformations. They can participate in the formation of carbon-heteroatom bonds, including C-N and C-O bonds, to produce arylamines and phenols, respectively. nih.govnih.gov For instance, recent advancements have enabled the metal-free primary amination of arylboronic acids to generate structurally diverse primary arylamines, a transformation that has historically been challenging. nih.gov Similarly, methods for the palladium-catalyzed methoxycarbonylation of arylboronic acids provide efficient pathways to methyl esters. organic-chemistry.org

In addition to their role as reagents, arylboronic acids have emerged as effective organocatalysts for various chemical transformations. They can catalyze reactions such as amidations between carboxylic acids and amines and dehydrative C-alkylation reactions, offering a metal-free alternative to traditional catalytic systems.

Academic Research Landscape of Substituted Arylboronic Acids, with a Focus on Methoxy (B1213986) and Ethoxy Derivatives

The academic research landscape for arylboronic acids is vast and continually expanding. A significant area of focus is the synthesis and application of substituted arylboronic acids, where functional groups on the aromatic ring are used to modulate the compound's reactivity and physical properties.

Among the most studied are derivatives bearing electron-donating groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents. These groups can influence the electronic nature of the aryl ring, impacting the efficiency and outcome of coupling reactions. The presence of these alkoxy groups is generally well-tolerated in a variety of catalytic systems, allowing for their incorporation into complex molecular architectures. organic-chemistry.org Research has demonstrated the successful use of arylboronic acids with single or multiple halogen substituents, as well as sterically demanding ortho-substituents, in amination reactions. nih.govnih.gov The wide commercial availability of diverse methoxy- and ethoxy-substituted arylboronic acids underscores their importance and frequent use by the research community. bldpharm.combldpharm.com

3-Ethoxy-5-methoxyphenylboronic acid: A Specific Profile

This compound is a specific example of a disubstituted arylboronic acid, featuring both an ethoxy and a methoxy group on the phenyl ring. Its primary role in chemistry is as a specialized building block for use in laboratory and chemical synthesis settings. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2121511-92-8
Molecular Formula C₉H₁₃BO₃
Molecular Weight 196.01 g/mol
Appearance White to light yellow powder
Intended Use Laboratory chemicals, manufacture of chemical compounds cymitquimica.com

Synthesis

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its synthesis can be achieved through established and reliable methods common for this class of compounds. A standard and highly plausible route involves the use of an organometallic intermediate derived from a corresponding aryl halide.

The synthesis would likely commence with 1-bromo-3-ethoxy-5-methoxybenzene (B3224657) as a starting material. This precursor would undergo a lithium-halogen exchange reaction at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium. The resulting aryllithium species is then treated with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final this compound. This general methodology is a cornerstone of organoboron chemistry and is used to produce a vast array of substituted arylboronic acids.

Research Applications

As a substituted arylboronic acid, the principal application of this compound is as a building block in organic synthesis. It allows for the strategic introduction of the 3-ethoxy-5-methoxyphenyl fragment into more complex target molecules.

Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In a typical application, it would be coupled with an aryl or vinyl halide (or triflate) to construct a new biaryl or aryl-alkene scaffold. The presence of the dual alkoxy (ethoxy and methoxy) substituents can influence the electronic properties and solubility of the final product, making this reagent a useful tool for fine-tuning molecular characteristics in medicinal chemistry and materials science discovery. The boronic acid functional group serves as a versatile handle for these constructions, while the retained ethoxy and methoxy groups can be key features of the target molecule or serve as points for further chemical modification.

Properties

IUPAC Name

(3-ethoxy-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-9-5-7(10(11)12)4-8(6-9)13-2/h4-6,11-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQPNPUVNUEEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Arylboronic Acids

Established Protocols for Arylboronic Acid Generation

One of the most fundamental and widely used methods for synthesizing arylboronic acids involves a metal-halogen exchange reaction followed by quenching with a borate (B1201080) ester. nih.govwikipedia.org This process typically begins with an aryl halide, which, for the synthesis of 3-Ethoxy-5-methoxyphenylboronic acid, would likely be 1-bromo-3-ethoxy-5-methoxybenzene (B3224657) or 1-iodo-3-ethoxy-5-methoxybenzene.

The aryl halide undergoes a metal-halogen exchange with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgchemicalbook.com This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.comacs.org The exchange results in the formation of a highly reactive aryllithium intermediate. This intermediate is then "quenched" by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. chemicalbook.comacs.org The borate ester acts as an electrophile, and the aryllithium attacks the boron atom. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. nih.gov

A detailed, analogous synthesis for 3-methoxyphenylboronic acid involves dissolving m-bromoanisole in tetrahydrofuran (B95107) (THF), cooling to -70°C, and then slowly adding n-butyllithium. chemicalbook.com After stirring, trimethyl borate is added, maintaining the low temperature. The mixture is then warmed, and hydrochloric acid is added to hydrolyze the intermediate, ultimately yielding the product. chemicalbook.com This protocol highlights the critical control of temperature to manage the reactivity of the organolithium species. chemicalbook.comacs.org

Table 1: Illustrative Reagents for Metal-Halogen Exchange Synthesis of an Arylboronic Acid This table presents a general set of reagents and conditions analogous to what would be used for the synthesis of this compound based on established protocols for similar compounds.

Step Reagent/Component Typical Solvent Typical Temperature Purpose
1 Aryl Halide (e.g., 1-bromo-3-ethoxy-5-methoxybenzene) Tetrahydrofuran (THF) -78 °C to -60 °C Starting material
2 Organolithium Reagent (e.g., n-Butyllithium) Hexane -78 °C to -60 °C Metal-halogen exchange
3 Trialkyl Borate (e.g., Trimethyl borate) - -78 °C to -60 °C Borylation (Quenching)

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). nih.govgoogle.com The synthesis begins with the formation of the Grignard reagent by reacting an aryl halide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. google.comgoogle.com

Once formed, the aryl Grignard reagent is reacted with a trialkyl borate at a controlled temperature, often between -10°C and 0°C, which is less cryogenic than required for organolithium reactions. acs.orggoogle.com This reaction produces a boronic acid ester, which is then hydrolyzed in a subsequent step to afford the final arylboronic acid. google.com This method can be advantageous due to the somewhat milder reaction conditions and the often more readily available starting materials. However, the reactivity of Grignard reagents can sometimes lead to the formation of diarylborinic and triarylborane byproducts, which can complicate purification. acs.org To minimize these side products, using hindered borate esters like isopropyl pinacol (B44631) borate can be effective. acs.org

Table 2: Comparison of Grignard vs. Organolithium Routes This table provides a general comparison of the two main metal-mediated approaches for arylboronic acid synthesis.

Feature Grignard Reagent Method Metal-Halogen Exchange (Organolithium)
Starting Material Aryl Halide + Mg metal Aryl Halide + Organolithium reagent
Reaction Temperature Milder (e.g., -10°C to 0°C) google.com Cryogenic (e.g., -78°C) acs.org
Reactivity Generally less reactive Highly reactive
Side Reactions Potential for multiple aryl additions acs.org Can have competing side reactions like butylation datapdf.com

| Functional Group Tolerance | Can be sensitive to certain functional groups | Broad but requires careful control |

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile methods for forming carbon-boron bonds. rsc.orgmdpi.com These methods often exhibit high functional group tolerance and can provide access to arylboronic acids that are difficult to synthesize via traditional organometallic routes. google.comcuny.edu

The Miyaura borylation reaction is a prominent example, typically involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govmdpi.com This reaction requires a palladium catalyst and a base. nih.gov Other metals like nickel and copper have also been successfully employed in similar transformations. rsc.orgmdpi.com

Another significant advancement is the direct C-H borylation of arenes, often catalyzed by iridium. nih.gov This method is highly atom-economical as it directly functionalizes a C-H bond on the aromatic ring, bypassing the need for a pre-functionalized aryl halide. nih.gov For a substrate like 1-ethoxy-3-methoxybenzene, C-H borylation would offer a direct route to the corresponding boronic ester, although controlling the regioselectivity to obtain the desired this compound isomer would be a critical challenge.

Innovations in Arylboronic Acid Synthesis

The field of organic synthesis is continually evolving, with a focus on developing more efficient, safer, and environmentally benign methodologies.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, has gained significant attention for the synthesis of boronic acids. nih.govdatapdf.com This technology offers several advantages over traditional batch processing, particularly when dealing with highly reactive and unstable intermediates like organolithiums. datapdf.comorganic-chemistry.org

In a flow system, the metal-halogen exchange and subsequent borylation can be carried out with very short reaction times, often on the order of seconds. organic-chemistry.org The rapid mixing and superior heat exchange in microreactors allow for precise temperature control, which can suppress side reactions that are common in batch processes, such as protonation and butylation. nih.govdatapdf.com This enhanced control can lead to higher yields and purities of the desired boronic acid. organic-chemistry.org Furthermore, flow chemistry enables safer handling of hazardous reagents and facilitates easier scale-up of production. datapdf.comacs.org

Solid-phase synthesis offers a powerful strategy for the preparation of boronic acid derivatives, particularly in the context of creating libraries of compounds for drug discovery. nih.govresearchgate.net In this approach, a boronic acid is immobilized on a solid support, such as a polymer resin. researchgate.net A common method involves using a diethanolamine-functionalized resin, which reacts with the boronic acid to form a stable, resin-bound boronate ester. researchgate.net

Once attached to the solid support, the aromatic ring of the boronic acid can be chemically modified through various reactions. researchgate.net After the desired modifications are complete, the final boronic acid product is cleaved from the resin. nih.gov This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate, eliminating the need for techniques like liquid-liquid extractions and column chromatography. nih.gov While this method has been extensively applied to the synthesis of α-aminoboronic acid peptides, the principles are extendable to the derivatization of arylboronic acids. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Investigations

Fundamental Reactivity Modes of Arylboronic Acids

Arylboronic acids, with the general formula ArB(OH)₂, are distinguished by a boron atom bonded to an aryl group and two hydroxyl groups. This structure imparts a unique set of chemical properties that are central to their synthetic applications.

The boron atom in an arylboronic acid possesses a vacant p-orbital, rendering the molecule a Lewis acid. nih.gov This Lewis acidity is a defining characteristic, allowing boronic acids to interact with Lewis bases. A particularly significant interaction is the rapid and reversible formation of covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This reaction, which forms cyclic boronate esters, is fundamental to the use of boronic acids in sensing and separation technologies for saccharides and other polyols. researchgate.net

The strength of this Lewis acidity, and thus the propensity to form these complexes, is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the Lewis acidity of the boron center, while electron-donating groups decrease it. nih.gov In the case of 3-Ethoxy-5-methoxyphenylboronic acid, the ethoxy and methoxy (B1213986) groups are both electron-donating through resonance, which would be expected to decrease its Lewis acidity compared to unsubstituted phenylboronic acid. The acidity is often quantified by the pKa value, which reflects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.

Comparative pKa values of various substituted phenylboronic acids illustrate the influence of electronic effects on Lewis acidity.

Boronic AcidpKa in Water (approx.)Substituent Effect
Phenylboronic acid8.8Reference
4-Methoxyphenylboronic acid9.2Electron-donating
3-Nitrophenylboronic acid8.0Electron-withdrawing
4-Trifluoromethylphenylboronic acid8.0Strongly electron-withdrawing
Data sourced from various studies on boronic acid acidity. researchgate.netresearchgate.net Note: A specific pKa value for this compound is not readily available in the cited literature but is expected to be slightly higher than that of phenylboronic acid due to its two electron-donating groups.

In the presence of a base, the Lewis acidic trigonal boronic acid (RB(OH)₂) accepts a hydroxide (B78521) ion to form a more nucleophilic, tetrahedral boronate species (RB(OH)₃⁻). nih.gov The pKa of a typical arylboronic acid is around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa of approximately 7. ut.ee This transformation from a neutral, trigonal planar structure to an anionic, tetrahedral one is a critical activation step in many reactions, most notably the Suzuki-Miyaura cross-coupling. The increased nucleophilicity of the aryl group attached to the tetrahedral boron center is key to the transmetalation step of the catalytic cycle.

Cross-Coupling Reactions Involving Arylboronic Acids

Arylboronic acids are perhaps most famous for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing biaryl and other complex organic frameworks.

The Suzuki-Miyaura coupling is a versatile reaction that forges a carbon-carbon bond between an organoboron species (like this compound) and an organohalide or triflate in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X).

Transmetalation : The organic group from the boron reagent (Ar²) is transferred to the palladium center, displacing the halide or other leaving group and forming a new Pd(II) complex (Ar¹-Pd-Ar²). This is the step where the boronic acid's reactivity is crucial.

Reductive Elimination : The two organic groups (Ar¹ and Ar²) are expelled from the palladium complex as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.

The precise mechanism of the transmetalation step has been a subject of considerable debate, with two primary pathways proposed. nih.govacs.org

The Boronate Pathway : This mechanism posits that the boronic acid first reacts with the base (e.g., OH⁻) to form the activated, nucleophilic tetrahedral boronate (ArB(OH)₃⁻). This boronate species then attacks the arylpalladium(II) halide complex (LₙPd(Ar¹)X), displacing the halide and transferring its aryl group to the palladium. acs.orgdeepdyve.com

The Oxo-Palladium Pathway : In this alternative, the arylpalladium(II) halide complex first undergoes ligand exchange with the base (e.g., OH⁻) to form an arylpalladium(II) hydroxide complex (LₙPd(Ar¹)OH). This hydroxo-palladium species then reacts with the neutral, Lewis-acidic boronic acid (ArB(OH)₂). nih.govacs.org

Systematic studies involving stoichiometric reactions suggest that for Suzuki-Miyaura reactions conducted with weak bases and aqueous solvents, the oxo-palladium pathway is dominant. nih.govberkeley.edu The reaction between the arylpalladium hydroxide complex and the neutral boronic acid is found to be significantly faster than the reaction between the arylpalladium halide complex and the trihydroxyborate. nih.gov

The electronic properties of the substituents on the arylboronic acid play a significant role in the efficiency of the Suzuki-Miyaura coupling. For this compound, the presence of two electron-donating groups (ethoxy and methoxy) at the meta positions influences its reactivity.

General Influence of Substituents on Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling.

Substituent TypeEffect on Lewis AcidityEffect on Aryl NucleophilicityGeneral Impact on Coupling
Electron-Donating (e.g., -OCH₃, -OC₂H₅)DecreaseIncreaseGenerally good coupling partners; rate can be substrate-dependent.
Electron-Withdrawing (e.g., -NO₂, -CF₃)IncreaseDecreaseCan be challenging; may require stronger bases or specialized ligands.

The specific substitution pattern of this compound, with two meta-alkoxy groups, provides a distinct electronic environment that makes it a valuable building block for accessing complex, electron-rich biaryl structures.

Suzuki-Miyaura Coupling: Mechanistic Elucidation and Substrate Scope Considerations

Analysis of Competing Side Reactions: Protodeboronation, Oxidation, and Homocoupling

In cross-coupling reactions, the desired transformation of boronic acids can be compromised by several competing side reactions, including protodeboronation, oxidation, and homocoupling. The propensity for these side reactions is influenced by factors such as the nature of the boronic acid, reaction conditions (e.g., temperature, base, solvent), and the catalytic system employed.

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an arene byproduct. This side reaction is often promoted by the presence of aqueous bases and high temperatures. For an electron-rich arylboronic acid like this compound, the increased electron density on the aromatic ring can make it more susceptible to electrophilic attack, including protonolysis of the C-B bond under certain conditions.

Oxidation: Boronic acids can be oxidized to the corresponding phenols. This can occur through various pathways, often involving peroxo species generated from residual oxygen in the reaction mixture, particularly in the presence of a palladium catalyst.

Homocoupling: This side reaction leads to the formation of a symmetrical biaryl compound from the boronic acid. It can be promoted by the palladium catalyst, especially in the presence of an oxidant or at high temperatures. For this compound, homocoupling would result in the formation of 3,3'-diethoxy-5,5'-dimethoxy-1,1'-biphenyl.

While specific quantitative data for the competing side reactions of this compound is not available, the following table summarizes the general conditions that favor these side reactions for arylboronic acids.

Side ReactionFavorable ConditionsPotential Product from this compound
ProtodeboronationHigh temperature, aqueous base, prolonged reaction times1-ethoxy-3-methoxybenzene
OxidationPresence of O₂, peroxides, certain palladium catalysts3-ethoxy-5-methoxyphenol
HomocouplingHigh catalyst loading, high temperature, presence of oxidants3,3'-diethoxy-5,5'-dimethoxy-1,1'-biphenyl

Liebeskind-Srogl Cross-Coupling Applications with Boronic Acids

The Liebeskind-Srogl cross-coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of a thioester with a boronic acid. rsc.org This reaction is catalyzed by palladium and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). rsc.orgyoutube.com A key advantage of this method is that it proceeds under neutral conditions, making it suitable for substrates that are sensitive to bases often required in other cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org

The reaction is compatible with a wide range of functional groups on both the thioester and the boronic acid. wikipedia.org For arylboronic acids, both electron-rich and electron-poor derivatives are generally effective. Given its electron-rich nature, this compound would be expected to be a suitable coupling partner in Liebeskind-Srogl reactions. The electron-donating ethoxy and methoxy groups can facilitate the transmetalation step in the catalytic cycle.

While no specific examples detailing the use of this compound in Liebeskind-Srogl couplings were found in the searched literature, a related reaction has been reported for the synthesis of squaramide derivatives on a solid phase, which employed various arylboronic acids, demonstrating the broad scope of this reaction. rsc.org The general applicability of electron-rich arylboronic acids suggests that this compound would likely afford the corresponding ketone product in good yield under standard Liebeskind-Srogl conditions.

Petasis Multicomponent Reactions Employing Arylboronic Acids

The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction involving an amine, a carbonyl compound (often an aldehyde or a ketone), and an organoboronic acid to produce substituted amines. acs.orgnih.gov This reaction is valued for its operational simplicity and its ability to generate molecular complexity in a single step. nih.gov

The scope of the Petasis reaction is broad with respect to all three components. A variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, can be successfully employed. wikipedia.org Electron-rich arylboronic acids, such as 4-methoxyphenylboronic acid, have been shown to react efficiently. acs.org Therefore, this compound, with its two electron-donating groups, is anticipated to be a reactive and effective component in Petasis reactions.

Although specific studies focusing on the use of this compound in the Petasis reaction were not identified in the searched literature, the general trends suggest its utility in the synthesis of a variety of substituted amines. The reaction's tolerance for diverse functional groups would allow for the incorporation of the 3-ethoxy-5-methoxyphenyl moiety into complex molecular scaffolds. acs.orgresearchgate.net

Boronic Acid Catalysis (BAC)

Beyond their role as reagents in cross-coupling reactions, boronic acids can also function as catalysts themselves. rsc.org Boronic acid catalysis (BAC) exploits the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups, such as alcohols and carboxylic acids. rsc.orgresearchgate.net This interaction can lead to either electrophilic or nucleophilic activation of the substrate.

Electrophilic Activation Mechanisms in BAC

In electrophilic activation, the boronic acid catalyst enhances the electrophilicity of a substrate, typically an alcohol or a carboxylic acid. rsc.orgrsc.org This is achieved through the formation of a boronate ester intermediate. The electron-withdrawing nature of the boron atom in the boronate ester makes the adjacent carbon atom more susceptible to nucleophilic attack. rsc.org This mode of activation is central to boronic acid-catalyzed reactions such as esterifications, amidations, and certain cycloadditions. rsc.orgnih.gov

For instance, in the amidation of a carboxylic acid, the boronic acid forms a mixed anhydride (B1165640), which is a more reactive acylating agent than the free carboxylic acid. nih.gov While specific studies on the catalytic activity of this compound were not found, its electron-rich nature might render it less effective as an electrophilic activator compared to electron-deficient arylboronic acids, which are generally more Lewis acidic.

Nucleophilic Activation Mechanisms in BAC

Boronic acids can also activate substrates as nucleophiles. rsc.orgresearchgate.net This is particularly relevant in reactions involving diols, where the formation of a cyclic boronate ester can increase the nucleophilicity of one of the hydroxyl groups. rsc.org The formation of a tetrahedral boronate complex upon coordination with a Lewis base can further enhance this nucleophilic character. rsc.org This strategy has been employed in the regioselective acylation and glycosylation of carbohydrates. nih.gov

Given the structural features of this compound, it could potentially engage in nucleophilic activation pathways, although its efficacy would depend on the specific substrate and reaction conditions.

Advanced Catalyst Design and Systemic Approaches (Cooperative, Relay, and Sequential Catalysis)

Modern organic synthesis increasingly relies on sophisticated catalytic systems to achieve high efficiency and selectivity. Boronic acids are being incorporated into these advanced strategies.

Cooperative Catalysis: This involves the use of a boronic acid in conjunction with another catalyst, where both species work in concert to promote a reaction. For example, arylboronic acids have been used with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to cooperatively catalyze the dehydrative condensation of carboxylic acids and amines. nih.govrsc.org This dual catalytic system has been shown to be more effective than using either catalyst alone. nih.gov

Relay Catalysis: In relay catalysis, a single catalyst performs multiple, mechanistically distinct transformations in a one-pot sequence. While examples specifically involving boronic acids in this role are emerging, the concept holds promise for streamlining complex syntheses.

Sequential Catalysis: This approach involves the controlled, stepwise formation of multiple bonds in a single reaction vessel, often using a single catalyst that promotes different reaction types under slightly modified conditions. rsc.org For instance, a single rhodium(I) complex can catalyze both an alkyne hydroacylation and an aryl boronic acid conjugate addition in sequence. rsc.org Boronic acid pairs with different reactivities have also been developed for sequential cross-coupling reactions, enabling the construction of complex bioconjugates. bohrium.com

While there is no specific literature detailing the application of this compound in these advanced catalytic systems, its properties as an electron-rich arylboronic acid make it a potential candidate for incorporation into such strategies, particularly in cooperative and sequential cross-coupling protocols.

Other Transformative Reactions

The carbon-boron (C-B) bond in arylboronic acids, such as this compound, is a versatile functional group that extends beyond its well-known role in transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov A significant area of modern synthetic chemistry focuses on the transition-metal-free functionalization of this bond, which avoids potential metal contamination in the final products—a crucial consideration in pharmaceutical and materials science applications. organic-chemistry.orgorganic-chemistry.org These transformations provide direct pathways to convert arylboronic acids into a variety of valuable functionalized derivatives, including phenols, anilines, and haloarenes, often under mild and efficient conditions. nih.govnih.gov

Hydroxylation (C-B to C-O Bond Formation)

The ipso-hydroxylation of arylboronic acids is a fundamental metal-free transformation that provides direct access to phenols, which are key structural motifs in natural products and pharmaceuticals. nih.govscispace.com Various oxidizing agents and conditions have been developed to achieve this conversion efficiently.

Common methods often employ hydrogen peroxide (H₂O₂) as the oxidant. tandfonline.com Research has shown that using H₂O₂ in combination with promoters like catalytic amounts of iodine or an Amberlite IR-120 resin can generate phenols in good yields under mild conditions. nih.gov Solid H₂O₂ complexes, such as those with poly(N-vinylpyrrolidone) (PVP-H₂O₂), have been reported as more efficient alternatives in terms of both reaction rate and chemical yield, with the complex being reusable. nih.gov

Other oxidants have also proven effective. For instance, meta-Chloroperoxybenzoic acid (mCPBA) in aqueous ethanol (B145695) can furnish the corresponding phenols in good yields. nih.gov A particularly efficient protocol involves the use of aqueous tert-Butyl hydroperoxide (TBHP) in water, which can drive the reaction to completion within 10 minutes. nih.govscispace.com One optimized method for this transformation uses aqueous TBHP with potassium tert-butoxide (KOtBu) as a base in water at 50°C, providing high yields of the phenol (B47542) product without the need for chromatographic purification. scispace.com

A notably rapid and mild method for the hydroxylation of aryl and heteroaryl boronic acids utilizes N-oxides. organic-chemistry.org These reactions can proceed at ambient temperature in an open flask, often reaching completion within minutes. organic-chemistry.org This approach is compatible with a wide array of functional groups, including aldehydes, nitriles, esters, and halides, and avoids issues of over-oxidation. organic-chemistry.org The proposed mechanism involves nucleophilic attack by the N-oxide on the boronic acid, followed by aryl group migration and subsequent bond cleavage to yield the phenol. organic-chemistry.org

Amination (C-B to C-N Bond Formation)

The synthesis of aromatic amines via metal-free amination of arylboronic acids is another critical transformation, providing access to compounds widely used in pharmaceuticals, agrochemicals, and polymers. nih.gov

One of the most significant breakthroughs in this area was the development of the first metal-free primary amination of arylboronic acids. organic-chemistry.orgnih.gov This method employs O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent, which facilitates a 1,2-aryl migration under mild conditions to produce primary anilines. organic-chemistry.org The reaction is operationally simple and tolerates diverse functional groups, including halogens, which are often problematic in metal-catalyzed processes. organic-chemistry.org Density functional theory (DFT) calculations have suggested that the ortho-nitro group on the DPH reagent is crucial for lowering the energy barrier of the aryl migration step. organic-chemistry.orgnih.gov Another straightforward method uses hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions to prepare diversely substituted anilines, with electron-rich substrates showing the highest reactivity at room temperature. acs.org

Methods for forming secondary and tertiary anilines have also been established. nih.gov The reaction of arylboronic acids with organic azides in xylene at elevated temperatures can produce secondary anilines, although the harsh conditions and use of potentially explosive azides can limit its scope. nih.gov For the synthesis of tertiary anilines, as well as some secondary anilines, arylboroxines (dehydrated trimers of arylboronic acids) can be reacted with O-benzoyl hydroxylamines at 130 °C. nih.govacs.org This transformation is compatible with a variety of functional groups like halogens, esters, and nitriles. nih.gov

The table below summarizes key research findings for these metal-free transformations.

Transformation TypeStarting MaterialKey ReagentsProductKey Research FindingsCitation
HydroxylationArylboronic Acidaq. TBHP, KOtBu, H₂OPhenolHigh yield (92%) at 50°C. The protocol is free from metal oxidants and organic solvents, and the product is purified by simple acidic workup. scispace.com
HydroxylationArylboronic Acid / Boronate EsterN-OxidesPhenolVery rapid reaction (1-5 minutes) at ambient temperature. Tolerates a wide variety of functional groups and avoids metal contamination. organic-chemistry.org
HydroxylationArylboronic Acid30% H₂O₂, Citric Acid, H₂OPhenolOrganocatalyzed approach that proceeds without any metal or base, offering good to excellent yields rapidly. tandfonline.com
Primary AminationArylboronic AcidO-(2,4-dinitrophenyl)hydroxylamine (DPH)Primary AnilineFirst general metal-free primary amination. Reaction is scalable and compatible with diverse functional groups, including halogens. organic-chemistry.orgnih.gov
Primary AminationArylboronic AcidHydroxylamine-O-sulfonic acid (HSA), NaOH(aq)Primary AnilineUses a common, inexpensive aminating agent. Most effective for electron-rich substrates at room temperature. acs.org
Secondary/Tertiary AminationArylboroxineO-Benzoyl hydroxylamineSecondary/Tertiary AnilineEffective for generating tertiary and some secondary anilines at 130 °C. Tolerates various functional groups. nih.gov

Advanced Research Applications in Complex Chemical Synthesis

Strategies for Carbon-Carbon Bond Formation in Complex Molecular Frameworks

The formation of new carbon-carbon (C-C) bonds is fundamental to organic synthesis, and 3-Ethoxy-5-methoxyphenylboronic acid is a key player in several powerful C-C bond-forming reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound, such as this compound, with an organic halide or triflate. youtube.com This reaction is widely favored for its mild conditions, tolerance of a wide variety of functional groups, and high degree of regio- and stereoselectivity. nih.gov These features make it exceptionally well-suited for the late-stage functionalization of complex molecules, where sensitive functional groups must remain intact. By employing this compound, synthetic chemists can precisely install the 3-ethoxy-5-methoxyphenyl moiety onto a larger molecular scaffold, a crucial step in the synthesis of many biologically active compounds and advanced materials. researchgate.net The reaction mechanism is a catalytic cycle involving steps of oxidative addition, transmetalation, and reductive elimination. youtube.com

Beyond the well-established Suzuki coupling, other advanced methods for C-C bond formation can utilize this boronic acid. One such method is the copper-catalyzed coupling of boronic acids with thiol esters to produce ketones, offering an alternative pathway for constructing carbon frameworks.

Table 1: Key Strategies for C-C Bond Formation Using Arylboronic Acids

Reaction Name Catalyst Coupling Partners Bond Formed Key Features
Suzuki-Miyaura Coupling Palladium(0) complexes Arylboronic acid + Aryl/Vinyl Halide or Triflate Aryl-Aryl, Aryl-Vinyl High functional group tolerance, mild conditions. nih.gov
Suzuki Polycondensation Palladium(0) complexes Dihaloarene + Aryldiboronic acid Polymer (C-C) backbone Creates aromatic, rigid-rod polymers. nih.gov
Acylative Suzuki Coupling Palladium complexes Arylboronic acid + Acyl Chloride Aryl-Ketone Direct route to synthesize ketones. nih.gov

Synthesis of Nitrogen-Containing Heterocycles and Amines Utilizing Boronic Acid Intermediates

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.govmdpi.com Arylboronic acids are indispensable tools for the synthesis and functionalization of these important molecular classes. chem-soc.si this compound can be used to introduce its specific substituted phenyl group into a variety of nitrogenous compounds through several powerful coupling reactions.

One primary method is the Suzuki coupling of the boronic acid with a halogenated nitrogen heterocycle (e.g., a bromopyridine or chloropyrimidine). beilstein-journals.orgnih.gov This directly attaches the 3-ethoxy-5-methoxyphenyl group to the heterocyclic core, a common strategy in medicinal chemistry to explore structure-activity relationships. chem-soc.si

Furthermore, boronic acids are central to C-N bond-forming reactions like the Chan-Lam coupling. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction directly couples an arylboronic acid with an amine, amide, or N-H containing heterocycle to form a new C-N bond. wikipedia.orgnrochemistry.com The Chan-Lam coupling is notable for often proceeding under mild conditions, open to the air, which offers a practical advantage over some palladium-catalyzed systems. organic-chemistry.orgwikipedia.org While the Buchwald-Hartwig amination is another cornerstone of C-N bond formation, it typically couples an amine with an aryl halide. wikipedia.orgacs.org However, boronic acids like this compound are frequently used to synthesize the complex aryl halide precursors required for these reactions.

Table 2: Prominent Methods for C-N Bond Formation Involving Arylboronic Acids

Reaction Name Catalyst Coupling Partners Bond Formed Description
Suzuki Coupling Palladium Arylboronic acid + Halogenated N-Heterocycle C-C Attaches the aryl group to a pre-existing heterocycle. beilstein-journals.org
Chan-Lam Coupling Copper Arylboronic acid + Amine/Amide/N-H Heterocycle C-N Forms a direct bond between the aryl group and a nitrogen atom. wikipedia.orgnih.gov
Buchwald-Hartwig Amination Palladium Aryl Halide + Amine C-N Boronic acids are often used to synthesize the required aryl halide partner. wikipedia.orgnih.gov

Construction of Polycyclic and Spirocyclic Systems

The synthesis of complex, three-dimensional structures such as polycyclic and spirocyclic systems represents a significant challenge in organic chemistry. Arylboronic acids provide a powerful method for achieving these goals through intramolecular reactions. An intramolecular Suzuki-Miyaura reaction, for instance, can be used to form a new ring within a molecule. youtube.com

In a typical strategy, a synthetic precursor is designed to contain both the this compound moiety and a suitably positioned organic halide on a connecting chain. Upon treatment with a palladium catalyst, the molecule couples with itself, forging a new C-C bond and thereby constructing a new cyclic system. This approach has been successfully used to create π-extended acridone (B373769) derivatives through a sequential process of an intermolecular Suzuki coupling followed by a palladium-catalyzed intramolecular arylation. acs.org Such strategies are invaluable for building the rigid and complex frameworks found in natural products and advanced materials.

Table 3: Cyclization Strategies Employing Boronic Acids

Cyclization Strategy Description Resulting System
Intramolecular Suzuki-Miyaura Coupling A molecule containing both a boronic acid and a halide group reacts with itself under palladium catalysis to form a new ring. youtube.com Polycyclic Aromatic Systems
Sequential Coupling/Intramolecular Arylation An initial intermolecular Suzuki coupling is followed by a second, intramolecular cyclization step to build a complex ring system. acs.org Fused Heterocyclic Systems

Utility in Specific Research Domains

The development of novel agrochemicals—including herbicides, insecticides, and fungicides—relies on the synthesis and screening of new chemical entities with potential biological activity. The 3-ethoxy-5-methoxyphenyl substitution pattern is a desirable motif in this field, as the ether groups can influence the molecule's metabolic stability, solubility, and ability to bind to target enzymes or receptors in pests and plants.

This compound serves as a key precursor in this research. cymitquimica.com Its boronic acid functionality allows it to be readily incorporated into a multitude of different molecular scaffolds using reliable cross-coupling chemistry like the Suzuki reaction. This enables agrochemical researchers to systematically synthesize series of compounds where the 3-ethoxy-5-methoxyphenyl group is a constant feature, while other parts of the molecule are varied, facilitating the exploration of structure-activity relationships to identify new and effective crop protection agents.

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to rapidly generate large collections of related compounds, known as chemical libraries. nih.gov These libraries are then screened for desired properties, such as biological activity. The process often involves a common molecular scaffold which is reacted with a diverse set of "building blocks" to create thousands of unique final products. researchgate.net

Table 4: Hypothetical Combinatorial Library Synthesis

Scaffold (Aryl Bromide) Building Block (Boronic Acid) Resulting Library Member (Biaryl)
Scaffold-Br This compound Scaffold-(3-Ethoxy-5-methoxyphenyl)
Scaffold-Br 4-Fluorophenylboronic acid Scaffold-(4-Fluorophenyl)
Scaffold-Br 3-Pyridinylboronic acid Scaffold-(3-Pyridinyl)
Scaffold-Br 2-Thiopheneboronic acid Scaffold-(2-Thienyl)

Computational and Theoretical Investigations of Arylboronic Acids

Prediction of Substituent Effects on Reactivity and Selectivity

Computational and theoretical chemistry provide powerful tools for predicting how substituents on an aromatic ring influence the reactivity and selectivity of arylboronic acids. These predictive models are crucial for designing novel reagents, optimizing reaction conditions, and understanding complex reaction mechanisms. mdpi.com The primary methods employed include the application of linear free-energy relationships, such as the Hammett equation, and sophisticated quantum chemical calculations using methods like Density Functional Theory (DFT). nih.govwikipedia.org

Theoretical Frameworks

The electronic nature of a substituent—whether it donates or withdraws electron density—profoundly alters the properties of the boronic acid group and the aromatic ring. These effects are primarily understood through two interconnected frameworks:

The Hammett Equation: Developed by Louis Plack Hammett, this equation provides a quantitative measure of a substituent's electronic influence (inductive and resonance effects) on a reaction's rate or equilibrium constant. wikipedia.orgresearchgate.net It is expressed as:

log(k/k₀) = ρσ

σ (Sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net

ρ (Rho): The reaction constant, which measures the sensitivity of a specific reaction to substituent effects. wikipedia.org

Density Functional Theory (DFT): This quantum chemical method allows for the detailed calculation of a molecule's electronic structure. nih.gov DFT can be used to compute various properties that correlate with reactivity, including:

Molecular orbital energies (HOMO/LUMO)

Atomic charges and electrostatic potential maps

Geometrical parameters and bond energies nih.gov

Activation energies and transition state geometries for reaction pathways mdpi.comnih.gov

Application to 3-Ethoxy-5-methoxyphenylboronic acid

For this compound, the substituents of interest are an ethoxy (-OCH₂CH₃) group and a methoxy (B1213986) (-OCH₃) group, both located at positions meta to the boronic acid functional group.

Electronic Effects of Meta-Alkoxy Groups

Alkoxy groups like methoxy and ethoxy exert two opposing electronic effects:

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, alkoxy groups pull electron density away from the aromatic ring through the sigma bond framework. This is an electron-withdrawing effect.

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This is a strong electron-donating effect.

When a substituent is in the meta position, its ability to engage in resonance with the reaction center (the boronic acid group) is significantly diminished. wikipedia.orgutexas.edu Consequently, the inductive effect (-I) becomes the dominant electronic influence for meta-alkoxy groups. This results in these groups acting as weak electron-withdrawers at the meta position, which is reflected in their positive Hammett sigma constants (σ_m). utexas.edu

Predicted Effects on Acidity and Reactivity

The electron-withdrawing nature of the meta-ethoxy and meta-methoxy groups is predicted to increase the Lewis acidity of the boron atom in this compound compared to unsubstituted phenylboronic acid. This increased acidity can influence the stability of intermediates and the rates of reactions. For instance, in processes involving the formation of boronate complexes, a more acidic boronic acid may react more readily. acs.org

The following data tables summarize the theoretical parameters for the substituents and their predicted impact on the reactivity of the parent molecule.

Table 1: Hammett Constants for Methoxy and Ethoxy Substituents

This table provides the established Hammett constants for methoxy and ethoxy groups at the meta and para positions for comparison. The σ_m values are key to predicting their electronic effect in this compound.

SubstituentHammett Constant (σ_m)Hammett Constant (σ_p)Electronic Effect at Meta Position
Methoxy (-OCH₃)+0.12-0.27Weakly Electron-Withdrawing
Ethoxy (-OCH₂CH₃)+0.10-0.24Weakly Electron-Withdrawing
Data sourced from established physical organic chemistry literature. wikipedia.orgutexas.edu

Table 2: Predicted Substituent Effects on the Reactivity of this compound

This table synthesizes the theoretical data to predict the chemical behavior of the target compound based on the combined influence of its substituents.

PropertyPredicted EffectRationale
Lewis Acidity Slightly IncreasedThe combined weak electron-withdrawing inductive effects (-I) of the meta-ethoxy and meta-methoxy groups increase the partial positive charge on the boron atom.
Reactivity in Nucleophilic Attack at Boron EnhancedIncreased Lewis acidity facilitates the formation of the tetrahedral boronate intermediate, a key step in many reactions like the Suzuki-Miyaura coupling.
Rate of Protodeboronation Potentially DecreasedElectron-withdrawing groups can stabilize the C-B bond against cleavage, although this is highly dependent on reaction pH and conditions. acs.org
Selectivity N/AAs the molecule is already defined, selectivity refers to its behavior in reactions. The substitution pattern is fixed, precluding regioselectivity considerations on the ring itself.
Predictions are based on the application of Hammett principles and general findings from computational studies of arylboronic acids. nih.govacs.org

Structural Characterization and Design of Functionalized Arylboronic Acid Analogues

X-ray Crystallography and Advanced Spectroscopic Studies for Structural Elucidation

The precise three-dimensional arrangement of atoms in arylboronic acids is fundamental to understanding their reactivity and interactions. X-ray crystallography and advanced spectroscopic techniques are primary tools for this purpose. nih.gov

Single-crystal X-ray diffraction has revealed that arylboronic acids, including various substituted derivatives, predominantly form hydrogen-bonded dimers in the solid state. psu.edursc.org This dimeric structure is analogous to the one observed in carboxylic acids. psu.edu In the parent phenylboronic acid, each molecule in the asymmetric unit pairs with another through two O-H---O hydrogen bonds, creating a central eight-membered ring. wiley-vch.de These dimeric units are further interconnected by hydrogen bonds to form extensive layered networks. wiley-vch.de The planarity between the boronic acid group (-B(OH)₂) and the phenyl ring can vary, with observed twist angles of 6.6° and 21.4° for the two independent molecules in the crystal structure of phenylboronic acid. wiley-vch.de

The introduction of substituents on the aromatic ring, as in 3-Ethoxy-5-methoxyphenylboronic acid, influences this solid-state architecture. Studies on ortho-substituted phenylboronic acids show that while the dimeric motif is generally preserved, the interconnection between dimers can differ from that of phenylboronic acid. psu.edursc.org For instance, sterically demanding substituents can cause distortions in the crystal packing. psu.edu In some cases, exceptions to the dimeric motif occur, particularly when a hydrogen bond acceptor on the phenyl ring interacts with a hydroxyl group of another molecule. psu.edu

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides complementary information about the molecular structure and bonding within these compounds. nih.gov These techniques are sensitive to the vibrational modes of the B-O, O-H, C-B, and C-C bonds, offering insights into the hydrogen bonding networks and the conformation of the molecule in its ground state. nih.govbohrium.com Computational studies, often combined with experimental spectroscopy, help in assigning spectral features and understanding the influence of substituents on the vibrational properties of the molecule. nih.govbohrium.com Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, used to confirm the molecular structure and probe the electronic environment of the boron, carbon, and hydrogen atoms. bohrium.com

Design and Synthesis of Analogues with Tunable Substituents

The synthesis of arylboronic acids can be achieved through several established methods. Common approaches include the electrophilic trapping of arylmetal intermediates (like Grignard reagents) with borate (B1201080) esters, palladium-catalyzed coupling of aryl halides with diboronic acid reagents (Miyaura borylation), and direct C-H borylation of arenes catalyzed by transition metals such as iridium. nih.govorganic-chemistry.orgacs.org These synthetic routes offer the flexibility to introduce a wide array of substituents onto the aromatic ring, allowing for the creation of analogues with tailored properties.

The nature and position of substituents on the aryl ring significantly modulate the chemical and physical properties of boronic acids. Alkoxy and halogen groups are common modifications used to fine-tune these compounds.

Alkoxy Substituents: Alkoxy groups, such as the ethoxy and methoxy (B1213986) groups in this compound, are electron-donating by resonance. Their presence influences the reactivity and behavior of the boronic acid. In some catalytic reactions, an electron-donating methoxy group has been found to be essential for reactivity. acs.org However, the effect can be context-dependent; in certain ruthenium-catalyzed additions, arylboronic acids with para-alkoxy substituents gave only moderate yields. nih.gov Furthermore, electron-donating groups can impact the equilibrium between the boronic acid and its trimeric anhydride (B1165640) (boroxine), with a p-methoxy group observed to slow the rate of this condensation reaction. acs.org The accelerating effect of β-methoxy groups has also been noted in radical reactions, an influence attributed to polar effects in the transition state. rsc.org

Halogenated Substituents: Halogen atoms exert a dual electronic effect: they are electron-withdrawing by induction and electron-donating by resonance. Their impact depends on their identity and position on the ring. Fluorinated aryl boronic acids are often well-tolerated in various coupling reactions. acs.org However, heavier halogens like chlorine, bromine, and iodine can sometimes lead to lower yields or competing side reactions, such as Miyaura borylation, under certain catalytic conditions. acs.org The halodeboronation reaction, where a halogen atom replaces the boronic acid group, can be achieved using electrophilic halogen sources. acs.org The reactivity in such transformations can be influenced by the specific halogen, as seen in the nickel-catalyzed coupling of 2-halogenated benzofurans with arylboronic acids, where the fluoride (B91410) derivative gave a quantitative yield while the iodide gave a much lower yield. researchgate.net

Substituent TypeGeneral EffectObserved Impact on Reactivity/PropertiesReferences
Alkoxy (e.g., -OCH₃, -OC₂H₅)Electron-donating (resonance)Can be essential for reactivity in some C-C bond formations. May slow down boroxine (B1236090) formation. Can lead to moderate yields in some catalytic cycles. acs.orgnih.govacs.org
Halogen (e.g., -F, -Cl, -Br)Inductively withdrawing, weakly resonance donatingFluorine is often well-tolerated. Heavier halogens may lead to lower yields or side reactions. Enables halodeboronation reactions. acs.orgacs.orgresearchgate.net

The strategic placement of substituents on the aromatic ring is a powerful tool for tailoring the electronic and steric properties of arylboronic acids, thereby controlling their reactivity, selectivity, and physical characteristics. numberanalytics.comnumberanalytics.com

Electronic Properties: The electronic nature of the aryl ring directly affects the Lewis acidity of the boron atom. researchgate.net Electron-withdrawing groups (e.g., nitro, cyano) increase the Lewis acidity and lower the pKa of the boronic acid, making it a stronger acid. researchgate.net This can be advantageous for applications like saccharide sensing at neutral pH. researchgate.netnih.gov Conversely, electron-donating groups (e.g., alkoxy, alkyl) decrease Lewis acidity. This modulation of electronic properties influences the compound's performance in catalytic cycles and other reactions. For example, electron-deficient arylboronic acids have shown better yields in some transition-metal-free C-N bond formations, whereas they can give lower yields in certain hydroxylation reactions. nih.gov Computational studies are frequently employed to predict and rationalize these electronic effects by analyzing parameters like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. bohrium.com

Steric Properties: Steric hindrance, arising from the spatial bulk of substituents, plays a critical role in directing the outcome of reactions. numberanalytics.com In reactions involving the aromatic ring, such as electrophilic substitution, bulky groups can hinder the approach of a reagent to adjacent (ortho) positions, leading to a preference for substitution at more accessible (para) positions. numberanalytics.comyoutube.comyoutube.com This principle is crucial for achieving regioselectivity in synthesis. The steric profile of the boronic acid also impacts its efficacy in cross-coupling reactions. While significant steric hindrance, for example from ortho-substituents, can sometimes lead to low yields and selectivities, many modern catalytic systems are robust and can accommodate sterically hindered arylboronic acids, providing good yields. nih.govacs.org

Development of Strategies for Achieving Monomeric Boronic Acid Structures

A key characteristic of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. researchgate.netclockss.org This equilibrium between the monomeric boronic acid and the trimeric boroxine is a critical consideration in synthesis, purification, and application.

The formation of a boroxine from three molecules of boronic acid releases three molecules of water. researchgate.net This process is often driven by a large positive entropy change that can overcome an enthalpic penalty, meaning that boroxine formation can be favored, particularly at higher temperatures or under anhydrous conditions. researchgate.netclockss.orgnih.gov The position of the equilibrium is influenced by several factors, including the solvent, temperature, concentration, and the electronic nature of the substituents on the aryl ring. acs.orgresearchgate.net Electron-donating groups on the aryl ring have been found to promote the formation of boroxines. researchgate.netclockss.org

In many applications, particularly those in aqueous media or reactions where the boronic acid itself is the desired reactive species, it is necessary to ensure the compound exists in its monomeric form. The most straightforward strategy to shift the equilibrium back toward the monomer is the addition of water, which hydrolyzes the boroxine. clockss.org Performing reactions in highly polar solvents like dimethylformamide (DMF) or using lower monomer concentrations can also favor the monomeric state by ensuring the compound remains fully solvated. researchgate.net

A more robust strategy for preventing boroxine formation and ensuring a stable, monomeric form involves the use of protecting groups. A widely used approach is the conversion of the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate ester. google.com The resulting MIDA boronates are exceptionally stable, monomeric, bench-top solids that are unreactive under many standard reaction conditions, including Suzuki-Miyaura coupling. google.com This "boron-masking" strategy allows for complex, multi-step syntheses to be performed on other parts of the molecule. The boronic acid can then be easily regenerated from the MIDA ester when needed by a simple aqueous base treatment. google.com

Future Directions and Emerging Research Perspectives

Advancements in Sustainable and Green Synthetic Methodologies for Arylboronic Acids

The synthesis of arylboronic acids has traditionally relied on methods that can involve harsh reagents and generate significant waste. rsc.org The future of their synthesis is geared towards greener, more sustainable approaches.

One promising direction is the use of mechanochemistry, which involves the grinding of solid reactants to initiate chemical reactions, often in the absence of a solvent. psu.edu This solvent-free method is not only environmentally friendly but can also lead to the formation of boronic acid esters from the corresponding boronic acids and diols with high efficiency. psu.edu Another green approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol (B145695), a method that is both mild and highly efficient for producing substituted phenols. rsc.org This reaction is scalable and can be completed in as little as one minute at room temperature. rsc.org

Researchers are also exploring novel one-pot syntheses that combine multiple reaction steps, reducing the need for purification of intermediates and minimizing solvent use. rsc.orgresearchgate.net For example, a one-pot sequence involving bromination and a palladium-catalyzed cross-coupling can generate diverse, highly substituted phenols from arylboronic acids. rsc.org Furthermore, methods are being developed that utilize less toxic reagents and milder reaction conditions, such as the diazotization of arylamines followed by a Sandmeyer-type borylation. organic-chemistry.org

Synthetic MethodologyKey FeaturesSustainability Aspect
Mechanochemistry Solvent-free grinding of reactants. psu.eduReduces solvent waste, economical. psu.edu
Ipso-hydroxylation Uses aqueous hydrogen peroxide in ethanol. rsc.orgUtilizes a green oxidant and solvent; rapid reaction time. rsc.org
One-pot Tandem Reactions Combines hydroxylation and bromination in a single sequence. rsc.orgIncreases efficiency, reduces purification steps and waste. rsc.org
Sandmeyer Borylation Diazotization of arylamines followed by borylation. organic-chemistry.orgOffers a "green" pathway to arylboronic acids and esters. organic-chemistry.org
Iridium-catalyzed Borylation Direct C-H borylation of arenes followed by cleavage or displacement. organic-chemistry.orgHigh atom economy by functionalizing C-H bonds directly. organic-chemistry.org

Expanding the Scope of Catalytic Applications Beyond Conventional Cross-Couplings

While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of arylboronic acids, their utility extends far beyond this single transformation. libretexts.orgorganic-chemistry.org Emerging research is focused on leveraging the unique reactivity of the boronic acid functional group in novel catalytic cycles.

One such area is the three-component alkene arylboration, a process that allows for the simultaneous addition of an aryl group and a boronic ester across a double bond. acs.org This method provides a step-economic approach to constructing complex alkyl boronic esters from readily available aryl boronic acids, alkenes, and diboron (B99234) reagents. acs.org The reaction demonstrates good functional group tolerance, accommodating ethers, amines, and halides. acs.org

Arylboronic acids are also finding use in the development of stimuli-responsive materials. nih.gov Their ability to form dynamic covalent bonds with diols allows for the creation of self-healing hydrogels. nih.gov These materials can be designed to degrade in response to specific stimuli like changes in pH or the presence of reactive oxygen species, opening up applications in drug delivery and tissue engineering. nih.gov The inherent properties of arylboronic acids, such as their tunable Lewis acidity and low toxicity, make them ideal for applications in medicinal and materials chemistry. musechem.com

Interdisciplinary Approaches Integrating Computational and Experimental Studies

The synergy between computational modeling and experimental work is becoming increasingly crucial for advancing our understanding of arylboronic acid chemistry. acs.org This collaborative approach allows for the detailed investigation of reaction mechanisms, the prediction of reactivity, and the rational design of new catalysts and reagents. acs.org

In-situ studies, often combining spectroscopic techniques like NMR with kinetic analysis, provide real-time data on reaction pathways and the speciation of boron compounds under various conditions. acs.org For instance, such studies have been instrumental in elucidating the mechanisms of protodeboronation, a common decomposition pathway for arylboronic acids. acs.org Understanding these decomposition processes is critical for optimizing reaction conditions and improving the stability of boronic acid reagents. acs.org

Computational tools, such as density functional theory (DFT), can model transition states and reaction intermediates, offering insights that are difficult to obtain through experiments alone. This integrated approach has led to the development of more robust and efficient synthetic protocols. For example, a deeper understanding of the hydrolysis of boronic esters has guided the design of new, more stable derivatives like TIDA boronates, expanding the scope of their application. acs.org

New Frontiers in Complex Chemical Synthesis Enabled by Arylboronic Acids

The reliability and functional group tolerance of reactions involving arylboronic acids have made them indispensable tools for the synthesis of complex natural products and pharmaceuticals. nih.gov The Suzuki-Miyaura reaction, for instance, is frequently employed in the late-stage functionalization of intricate molecular scaffolds. libretexts.org

An emerging frontier is the use of arylboronic acids in the synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Regio- and atropselective Suzuki-Miyaura cross-coupling reactions have been developed to access these challenging chiral molecules. nih.gov For example, the reaction of an ortho-substituted phenylboronic acid with a polyhalogenated pyridine (B92270) can proceed with high selectivity, influenced by factors such as steric hindrance and potential chelating effects from substituents like a methoxy (B1213986) group. nih.govresearchgate.net

The ability to perform sequential cross-couplings on polyhalogenated substrates allows for the controlled, step-wise construction of highly substituted aromatic systems. nih.gov This strategy provides access to a vast chemical space of complex, three-dimensional molecules that would be difficult to synthesize using other methods. The continued development of new ligands and catalysts for these transformations will further expand the capabilities of arylboronic acids in the assembly of complex chemical architectures.

Q & A

Q. What are the implications of trace impurities in this compound for high-throughput screening?

  • Methodology :
  • QC protocols : Implement UPLC-MS with charged aerosol detection (CAD) to quantify impurities (e.g., deboronated byproducts).
  • Bioassay controls : Run parallel assays with HPLC-purified vs. crude batches to assess false positives/negatives .

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